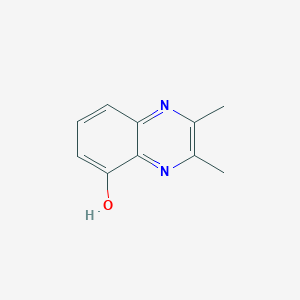

2,3-Dimethylquinoxalin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

56183-38-1 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2,3-dimethylquinoxalin-5-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-7(2)12-10-8(11-6)4-3-5-9(10)13/h3-5,13H,1-2H3 |

InChI Key |

NHUNVOXWVPUSBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=C2O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylquinoxalin 5 Ol and Its Core Scaffold

Classical Approaches to Quinoxaline (B1680401) Ring Formation Relevant to 2,3-Dimethylquinoxalin-5-ol

Traditional methods for synthesizing the quinoxaline ring system have been established for over a century and remain fundamental in organic chemistry. rsc.org

Condensation Reactions Involving o-Phenylenediamines and α-Diketones

The most classic and widely utilized method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction first reported independently by Hinsberg and Körner in 1884. rsc.orgsapub.org This approach is highly effective for producing a wide range of quinoxaline derivatives. chim.it

For the specific synthesis of 2,3-Dimethylquinoxalin-5-ol, a key strategy involves the reaction of a substituted o-phenylenediamine with 2,3-butanedione (B143835) (also known as diacetyl). A documented procedure starts with 3-amino-2-nitrophenol (B83344). uio.nogoogle.com This starting material is subjected to reduction, for instance using sodium dithionite (B78146) in a basic solution of methanol (B129727) and water, to convert the nitro group into an amino group, thereby forming the reactive 1,2-diaminophenol intermediate in situ. uio.no This intermediate is not isolated but is directly treated with 2,3-butanedione in a solution of acetic acid and toluene. uio.no The condensation reaction proceeds to form the heterocyclic ring, yielding 2,3-Dimethylquinoxalin-5-ol. uio.no This classical approach demonstrates the direct construction of the target molecule by selecting precursors that already contain the required substituents (two methyl groups from the diketone and a hydroxyl group from the diamine).

Regioselective Functionalization Strategies for C5-Hydroxylation

An alternative to constructing the quinoxaline ring with the hydroxyl group already in place is the direct functionalization of a pre-formed quinoxaline scaffold. However, achieving regioselective C5-hydroxylation on an existing 2,3-dimethylquinoxaline (B146804) ring presents a significant challenge in synthetic chemistry. Direct C-H activation and subsequent oxidation of heterocyclic compounds often lack selectivity, leading to a mixture of products. rsc.orgresearchgate.net

Research into the metabolism of related heterocyclic compounds indicates that enzymatic C5-hydroxylation can occur. For example, studies on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have shown that rat liver microsomes can catalyze ring oxidation at the C-5 position to form a 5-hydroxy metabolite. nih.gov While this demonstrates the possibility of C5-hydroxylation, achieving this transformation with high regioselectivity using standard laboratory reagents is difficult. Synthetic strategies often rely on directing groups to guide the functionalization to a specific position. rsc.org For quinoxalines, the electronic properties of the ring system typically favor substitution at other positions. Therefore, the synthesis of 2,3-Dimethylquinoxalin-5-ol is more practically achieved by incorporating the hydroxyl group from the start, as described in the classical condensation method, rather than through a late-stage C-H functionalization step.

Modern and Advanced Synthetic Strategies for 2,3-Dimethylquinoxalin-5-ol

Contemporary synthetic chemistry has introduced a variety of advanced methods that offer improvements in terms of reaction conditions, efficiency, and environmental impact.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

The condensation of o-phenylenediamines and α-diketones can be significantly accelerated and performed under milder conditions using catalysts. sapub.org A wide range of both metal-based and organic catalysts have been developed for quinoxaline synthesis.

Transition metal catalysts such as those based on copper, ruthenium, and palladium have proven effective. acgpubs.orgorientjchem.org For instance, catalysts like CuSO₄·5H₂O and CrCl₂ have been used to promote the reaction with high efficiency at room temperature. orientjchem.org Heterogeneous catalysts, including phosphate-based fertilizers (MAP, DAP, TSP) and alumina-supported heteropolyoxometalates, offer the advantage of easy separation and recyclability, contributing to greener processes. nih.govdergipark.org.tr

Organocatalysis provides a metal-free alternative. Simple organic molecules like phenol, boric acid, and saccharin (B28170) have been successfully employed to catalyze quinoxaline formation. sapub.orgresearchgate.netchemicalbook.com These methods are often cost-effective and utilize less toxic reagents, aligning with the principles of green chemistry. sapub.org

Below is a table summarizing various catalytic systems used for the synthesis of quinoxaline derivatives.

| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Phenol (20 mol%) | o-phenylenediamine, Benzil (B1666583) | EtOH/H₂O | Room Temp | 98 | sapub.org |

| CuSO₄·5H₂O | o-phenylenediamine, Benzil | EtOH | Room Temp | 95 | orientjchem.org |

| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | Room Temp, 2h | 92 | nih.gov |

| HCTU | o-phenylenediamine, Phenacyl bromide | DMF | Room Temp | 85-95 | acgpubs.org |

| MAP (Fertilizer) | o-phenylenediamine, Benzil | EtOH | Room Temp | 98 | dergipark.org.tr |

| Saccharin | o-phenylenediamine, 2,3-Butanedione | Methanol | Room Temp, 10 min | 92 | chemicalbook.com |

Sustainable Synthetic Routes (e.g., Green Solvents, Microwave-Assisted Synthesis, Flow Chemistry)

Sustainability in chemical synthesis is a major focus of modern research, leading to the development of energy-efficient and environmentally benign protocols. ijirt.orgekb.eg

Green Solvents and Conditions : Many modern syntheses of quinoxalines are performed in green solvents like water and ethanol (B145695) or under solvent-free conditions. ijirt.orgresearchgate.nete-journals.in Natural deep eutectic solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, have been shown to promote the reaction rapidly (within 5 minutes) at room temperature, with the solvent being recyclable up to six times. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation has dramatically reduced reaction times for quinoxaline synthesis from hours to minutes, while often providing excellent product yields. e-journals.inudayton.edu This technique offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture. acs.orgnih.gov For example, the condensation of diamines and dicarbonyls can be achieved in as little as 3.5 minutes in a solvent-free medium under microwave heating, with yields ranging from 80-90%. e-journals.in

Comparison of Conventional vs. Microwave Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2-12 hours | 34-85 | sapub.org |

Flow Chemistry : Continuous flow reactors offer a safe and scalable method for producing quinoxalines, particularly when dealing with hazardous intermediates like diazoketones or toxic reactants like phenylenediamines. acs.orgnih.gov In a flow system, reagents are pumped through heated tubes or cartridges containing catalysts or scavengers, allowing for precise control over reaction conditions and minimizing operator exposure. durham.ac.uk This technology enables multi-step reactions to be "telescoped" into a single continuous sequence without isolating intermediates, improving both safety and efficiency. acs.orgnih.gov

Multi-Component Reactions (MCRs) for Quinoxaline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach to complex molecule synthesis. mdpi.comijcce.ac.ir Several MCRs have been designed for the synthesis of quinoxaline derivatives. wits.ac.zascribd.com

One example is a three-component reaction involving o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base like piperidine. thieme-connect.com This method provides access to quinoxalin-2-thiones, which are valuable synthetic intermediates. By modifying the ketone starting material (e.g., using α-substituted acetophenones), this strategy can also yield 2,3-disubstituted quinoxalines. thieme-connect.com MCRs are prized for their operational simplicity, reduction of waste, and ability to rapidly build molecular diversity from readily available starting materials. mdpi.com

Chemo- and Regioselectivity Challenges in 2,3-Dimethylquinoxalin-5-ol Synthesis

The synthesis of quinoxaline derivatives, including 2,3-Dimethylquinoxalin-5-ol, most commonly involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The primary challenges in chemo- and regioselectivity arise when using unsymmetrically substituted starting materials.

Regioselectivity: The synthesis of 2,3-Dimethylquinoxalin-5-ol requires the reaction between 2,3-diaminophenol (B1330466) and 2,3-butanedione (also known as diacetyl). Since 2,3-diaminophenol is an unsymmetrical o-phenylenediamine, the condensation can theoretically lead to two different regioisomers: 2,3-Dimethylquinoxalin-5-ol and 2,3-Dimethylquinoxalin-8-ol. The hydroxyl group's position on the benzene (B151609) ring influences the nucleophilicity of the adjacent amino groups, which in turn dictates the orientation of the cyclization and the final product ratio.

Controlling this regioselectivity is a significant challenge. For many unsymmetrically substituted o-phenylenediamines, reactions often yield a mixture of isomers, which can be difficult to separate. nih.govuit.no The outcome can be influenced by several factors including the electronic effects of substituents, the catalyst used, and the reaction conditions. For instance, electron-withdrawing groups on the diamine can impact the regioselectivity, though sometimes with low preference, leading to isomer ratios of up to 4.7:1. uit.no In the specific case of 2,3-Dimethylquinoxalin-5-ol, research has demonstrated a successful synthesis, implying that the electronic nature of the hydroxyl group directs the condensation favorably. nih.govresearchgate.net

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of 2,3-Dimethylquinoxalin-5-ol, the key functional groups are the two amino groups and one hydroxyl group on the 2,3-diaminophenol precursor. The desired reaction is the condensation of the vicinal amino groups with the dicarbonyl compound to form the pyrazine (B50134) ring, leaving the hydroxyl group intact.

Synthetic Efficiency and Scale-Up Considerations for 2,3-Dimethylquinoxalin-5-ol

The efficiency and scalability of a synthetic route are paramount for its practical application. For 2,3-Dimethylquinoxalin-5-ol, these factors depend on reaction yield, cost of reagents, reaction time, energy consumption, and ease of purification.

Synthetic Efficiency: A documented synthesis of 2,3-Dimethylquinoxalin-5-ol involves a two-step, one-pot procedure starting from 3-amino-2-nitrophenol. nih.govresearchgate.net The nitro group is first reduced to an amino group using sodium dithionite to form the unstable 2,3-diaminophenol in situ. This is immediately followed by condensation with 2,3-butanedione. This method reportedly yields the final product in good yield (79% over two steps), indicating high efficiency for this specific pathway. nih.govresearchgate.net

Recent advancements in quinoxaline synthesis focus on improving efficiency through "green chemistry" principles. ijirt.orgekb.eg These include the development of catalyst-free reactions, the use of environmentally benign solvents like water or ethanol, and energy-efficient techniques such as microwave or ultrasound irradiation. ijirt.orgscispace.comscielo.br Many of these methods report high to excellent yields (often exceeding 90%) with significantly reduced reaction times. sapub.orgthieme-connect.com

The table below summarizes various modern approaches to quinoxaline synthesis that highlight high efficiency.

| Catalyst/Condition | Starting Materials | Solvent | Time | Yield (%) | Reference |

| Catalyst-Free | o-Phenylenediamine, 1,2-Dicarbonyl | Methanol | 1 min | 70-98% | researchgate.netthieme-connect.com |

| Ultrasound | o-Phenylenediamine, 1,2-Diketone | Ethanol | 60 min | 80-99% | scispace.comscielo.br |

| Phenol (20 mol%) | o-Phenylenediamine, α-Diketone | - | - | High | sapub.org |

| NH₄HF₂ | o-Phenylenediamine, 1,2-Dicarbonyl | aq. Ethanol | - | 90-98% | nih.gov |

| I₂ (20 mol%) | o-Phenylenediamine, α-Hydroxy Ketone | DMSO | - | 78-99% | nih.govrsc.org |

Scale-Up Considerations: Scaling up the synthesis of 2,3-Dimethylquinoxalin-5-ol from laboratory (milligram) to industrial (kilogram) quantities presents several considerations. The reported 79% yield for the two-step synthesis is promising for scalability. nih.gov However, factors like the management of reaction exotherms, handling of potentially unstable intermediates like 2,3-diaminophenol, and efficient product isolation become more critical on a larger scale.

Modern, catalyst-free methods are particularly attractive for scale-up because they simplify purification by eliminating the need to remove a catalyst. Protocols that proceed rapidly at room temperature in common solvents are highly advantageous as they reduce energy costs and simplify the required equipment. researchgate.netthieme-connect.comnih.gov For example, a catalyst-free method using methanol as a solvent has been successfully scaled to produce 10 grams of a quinoxaline derivative with a high yield (93%) in just one minute, demonstrating its industrial viability. uit.noresearchgate.netthieme-connect.com Another scalable approach involves microwave-assisted synthesis, which can significantly shorten reaction times, although specialized equipment is required. frontiersin.orgmdpi.com The development of continuous flow or microdroplet reaction systems also offers a pathway for safe and efficient large-scale production. frontiersin.orgnih.gov

The table below details examples of quinoxaline syntheses that have been successfully scaled up.

| Product | Scale | Catalyst/Solvent | Time | Yield (%) | Reference |

| Quinoxaline | 10 g | Catalyst-Free / Ethyl Acetate | 1 min | 93% | thieme-connect.com |

| 2-Phenyl-3-(2-aminophenyl)quinoxaline | 5 mmol | Microwave / Xylene | 1 h | 74% | mdpi.com |

| 6,7-Dichloro-2,3-diphenylquinoxaline | 1 g | Catalyst-Free / Methanol | 1 min | 94% | thieme-connect.com |

These advancements suggest that efficient and scalable methods are available for producing quinoxalines, and these principles are directly applicable to the large-scale synthesis of 2,3-Dimethylquinoxalin-5-ol.

Advanced Structural Elucidation and Theoretical Analysis of 2,3 Dimethylquinoxalin 5 Ol

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of 2,3-dimethylquinoxalin-5-ol, ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring, the methyl groups, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by their position relative to the nitrogen atoms and the hydroxyl group. The two methyl groups at the 2- and 3-positions, while chemically similar, may exhibit slightly different chemical shifts depending on the molecular conformation and solvent effects. The hydroxyl proton's chemical shift can be highly variable and is sensitive to concentration and hydrogen bonding. msu.edu

The ¹³C NMR spectrum complements the proton data by providing the number of unique carbon environments. For 2,3-dimethylquinoxalin-5-ol, this would include signals for the carbons of the quinoxaline core, the two methyl carbons, and the carbon bearing the hydroxyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further elucidate the structure by establishing connectivity between protons and carbons. A COSY spectrum would reveal which protons are spin-coupled to each other, confirming the arrangement of substituents on the aromatic ring. An HSQC spectrum would directly correlate each proton with its attached carbon atom, providing unambiguous assignments for the NMR data. Solid-state NMR could offer insights into the molecular structure and packing in the crystalline form, revealing information about intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethylquinoxalin-5-ol (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| C-OH | Variable (e.g., 5.0 - 9.0) | 150 - 160 |

| CH₃ | 2.4 - 2.7 | 15 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comdtu.dk These two methods are often complementary, as some molecular vibrations may be more prominent in one technique than the other. edinst.com

For 2,3-dimethylquinoxalin-5-ol, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can indicate the extent of hydrogen bonding. oatext.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. C-O stretching would be expected in the 1200-1300 cm⁻¹ range.

The Raman spectrum would also display these characteristic vibrations, but with different relative intensities. For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. americanpharmaceuticalreview.com The combination of FT-IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Table 2: Characteristic Vibrational Frequencies for 2,3-Dimethylquinoxalin-5-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N, C=C | Stretching | 1450 - 1650 |

| C-O | Stretching | 1200 - 1300 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of a compound. nih.govuou.ac.in For 2,3-dimethylquinoxalin-5-ol, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₀N₂O. rsc.org

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecule in the mass spectrometer and provides valuable structural information. The fragmentation pathways of quinoxaline derivatives often involve the loss of small, stable molecules or radicals. For 2,3-dimethylquinoxalin-5-ol, potential fragmentation could include the loss of a methyl group (CH₃), carbon monoxide (CO), or hydrogen cyanide (HCN). By analyzing these fragment ions, the connectivity of the molecule can be further confirmed.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For 2,3-dimethylquinoxalin-5-ol, a single-crystal X-ray structure would provide a detailed picture of the planarity of the quinoxaline ring system and the orientation of the methyl and hydroxyl substituents. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings of adjacent molecules. This information is critical for understanding the solid-state packing and physical properties of the compound.

Computational Chemistry for Structural and Electronic Insights into 2,3-Dimethylquinoxalin-5-ol

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com By solving the Schrödinger equation within the DFT framework, various properties of 2,3-dimethylquinoxalin-5-ol can be calculated, including its optimized geometry, conformational preferences, and electronic properties.

DFT calculations can be used to predict the most stable conformation of the molecule by exploring the potential energy surface. This is particularly relevant for understanding the rotational barriers of the methyl groups and the orientation of the hydroxyl group. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT provides valuable information about the electronic distribution within the molecule. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the regions of the molecule that are most likely to participate in chemical reactions. mdpi.com The calculated electrostatic potential map can visualize the electron-rich and electron-poor regions, highlighting the sites susceptible to electrophilic or nucleophilic attack. These theoretical insights are invaluable for understanding the reactivity and potential applications of 2,3-dimethylquinoxalin-5-ol.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of 2,3-Dimethylquinoxalin-5-ol at an atomic level. These simulations model the interactions between the atoms of the molecule and its surrounding environment over time, providing a detailed picture of its conformational flexibility and the influence of solvents on its structure and behavior.

Conformational Landscapes:

In a vacuum or non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and one of the nitrogen atoms of the quinoxaline ring is a potential stabilizing interaction. This would lead to a relatively planar and rigid conformation. However, in the presence of a polar, protic solvent like water or ethanol (B145695), this intramolecular bond would be in competition with intermolecular hydrogen bonds formed with the solvent molecules.

Solvation Effects:

The solvation of 2,3-Dimethylquinoxalin-5-ol is a critical aspect of its behavior in solution, and MD simulations provide invaluable insights into this process. The simulations can model the arrangement of solvent molecules around the solute, revealing the formation and dynamics of the solvation shell.

In aqueous solutions, water molecules are expected to form a structured cage around the 2,3-Dimethylquinoxalin-5-ol molecule. Specific and strong hydrogen bonds would be established between the water molecules and the hydroxyl group, as well as the two nitrogen atoms of the quinoxaline ring. These interactions are dynamic, with hydrogen bonds constantly forming, breaking, and rearranging on a picosecond timescale.

The hydrophobic regions of the molecule, namely the benzene (B151609) ring and the methyl groups, would induce a different type of solvent organization. Water molecules would tend to form a more ordered, "ice-like" structure around these non-polar parts to maximize their own hydrogen bonding network, a phenomenon known as the hydrophobic effect.

MD simulations can quantify these effects by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For instance, an RDF for the oxygen of water around the hydroxyl hydrogen of 2,3-Dimethylquinoxalin-5-ol would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

The following table illustrates the kind of data that can be extracted from MD simulations to understand solvation, based on studies of similar hydroxylated quinoxalines in aqueous solution. researchgate.net

| Solute Atom/Group | Interacting Solvent Atom | Typical H-bond Distance (Å) | Coordination Number (First Solvation Shell) |

| Hydroxyl Hydrogen (-OH) | Water Oxygen | 1.8 - 2.0 | 1 - 2 |

| Quinoxaline Nitrogen (N1) | Water Hydrogen | 1.9 - 2.1 | 2 - 3 |

| Quinoxaline Nitrogen (N4) | Water Hydrogen | 1.9 - 2.1 | 2 - 3 |

| Methyl Group (-CH3) | Water Oxygen | > 3.5 | 8 - 10 |

This table is illustrative and based on typical findings for hydroxylated N-heterocycles in aqueous MD simulations.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. sid.ir These methods solve the quantum mechanical equations governing the electronic structure of a molecule to derive its properties, including NMR, IR, and UV-Vis spectra. For 2,3-Dimethylquinoxalin-5-ol, such calculations can provide a theoretical benchmark and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectra:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net The calculations involve optimizing the molecular geometry of 2,3-Dimethylquinoxalin-5-ol and then computing the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For 2,3-Dimethylquinoxalin-5-ol, theoretical calculations would predict distinct chemical shifts for the aromatic protons on the benzene and pyrazine (B50134) rings, as well as for the protons of the two methyl groups and the hydroxyl group. The chemical environment of each nucleus, influenced by factors like electron density and proximity to electronegative atoms (N, O), determines its shielding and thus its chemical shift. DFT calculations can accurately capture these subtle electronic effects. nih.gov

The table below presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for 2,3-Dimethylquinoxalin-5-ol, based on data from analogous quinoxaline derivatives. kg.ac.rs

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP) |

| C2 | 152.8 |

| C3 | 151.5 |

| C4a | 138.9 |

| C5 | 155.2 |

| C6 | 115.7 |

| C7 | 128.4 |

| C8 | 112.1 |

| C8a | 140.3 |

| C2-CH₃ | 20.1 |

| C3-CH₃ | 19.8 |

This is a representative table based on DFT calculations for similar quinoxaline structures. Actual values would require specific computation for this molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra:

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation yields the normal modes of vibration. The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. For 2,3-Dimethylquinoxalin-5-ol, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings and methyl groups, C=N and C=C stretching vibrations within the quinoxaline core, and various bending modes.

The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent DFT (TD-DFT). mit.edu This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths are related to the intensity of the absorption bands.

For 2,3-Dimethylquinoxalin-5-ol, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic quinoxaline system. The presence of the hydroxyl group as an auxochrome is predicted to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoxaline. TD-DFT calculations can model this effect and predict the λ_max values for the principal electronic transitions. researchgate.net

The following table shows a plausible set of TD-DFT predicted electronic transitions for 2,3-Dimethylquinoxalin-5-ol in a solvent like ethanol.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 302 | 0.28 | HOMO-1 → LUMO |

| S₀ → S₃ | 258 | 0.55 | HOMO → LUMO+1 |

This table is illustrative, based on typical TD-DFT results for substituted quinoxalines.

These first-principles predictions of spectroscopic parameters are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic and vibrational properties of 2,3-Dimethylquinoxalin-5-ol at a fundamental level.

Reactivity and Mechanistic Investigations of 2,3 Dimethylquinoxalin 5 Ol

Reactivity of the Phenolic Hydroxyl Group at C5 Position

The hydroxyl group at the C5 position behaves as a typical phenol, albeit with its nucleophilicity and acidity influenced by the fused heterocyclic ring system. This functionality is a prime site for derivatization through reactions such as alkylation and acylation.

The phenolic hydroxyl group of 2,3-Dimethylquinoxalin-5-ol can readily undergo O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation: The formation of ether derivatives typically proceeds via the Williamson ether synthesis, where the phenoxide, generated by treating 2,3-Dimethylquinoxalin-5-ol with a suitable base, acts as a nucleophile towards an alkyl halide. Common bases used for this transformation in related phenolic N-heterocycles include potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃). arabjchem.orgrsc.org The choice of base and reaction conditions can be crucial to avoid competing N-alkylation on the pyrazine (B50134) ring.

O-Acylation: The esterification of the C5-hydroxyl group is a common transformation, readily achieved by reacting the compound with acylating agents such as acyl chlorides or carboxylic anhydrides. ontosight.ai These reactions can often be catalyzed by either acids or bases. For instance, highly efficient O-acylation of phenols can be achieved under solvent-free conditions using catalysts like cobalt (II) chloride. scirp.org Furthermore, the use of trifluoroacetic acid as a solvent has been shown to promote chemoselective O-acylation of hydroxyl groups in the presence of other nucleophilic sites, such as amines. nih.gov The reaction conditions can also be tuned to favor O-acylation over C-acylation (Fries rearrangement), for example by using a catalytic amount of trifluoromethanesulfonic acid (TfOH) in a solvent like acetonitrile. mdpi.com

The ability to functionalize the C5-hydroxyl group is a cornerstone of modifying the properties of 2,3-Dimethylquinoxalin-5-ol. This derivatization allows for the synthesis of a wide array of analogs with tailored characteristics.

Ethers and Esters: As discussed, O-alkylation and O-acylation provide straightforward routes to various ethers and esters, respectively. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Other Functional Groups: Beyond simple ethers and esters, the hydroxyl group can be converted into other functional moieties. For example, reaction with carbamoyl (B1232498) chlorides in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can yield carbamate (B1207046) esters. This specific derivatization has been reported for the N-oxide analog of 2,3-Dimethylquinoxalin-5-ol. The hydroxyl group can also be converted to sulfonate esters (e.g., tosylates or mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions.

| Derivative Type | Functional Group Formed | Typical Reagents | General Reaction Conditions |

|---|---|---|---|

| Ether | R-O-Ar | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) arabjchem.orgrsc.org |

| Ester | R-C(=O)O-Ar | Acyl chloride or Anhydride (B1165640) (e.g., Acetyl chloride, Benzoyl chloride) | Base (e.g., Pyridine, Et₃N) or Acid Catalyst (e.g., TfOH) scirp.orgmdpi.com |

| Carbamate | R₂N-C(=O)O-Ar | Carbamoyl chloride (e.g., Diethylcarbamoyl chloride) | Base (e.g., DABCO) in an aprotic solvent (e.g., THF) |

| Sulfonate Ester | R-S(=O)₂O-Ar | Sulfonyl chloride (e.g., Tosyl chloride, Mesyl chloride) | Base (e.g., Pyridine) in a non-protic solvent |

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System

Electrophilic aromatic substitution (EAS) on the quinoxaline ring is a complex process governed by the competing electronic effects of the pyrazine and benzene (B151609) rings and their substituents. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack. ijpsr.comsapub.org However, the benzene portion of 2,3-Dimethylquinoxalin-5-ol is activated by the powerful electron-donating, ortho-, para-directing hydroxyl group at the C5 position. This activating effect generally outweighs the deactivation by the pyrazine ring, directing incoming electrophiles primarily to the C6 (ortho) and C8 (para) positions.

Nitration: The nitration of unsubstituted quinoxaline requires harsh, forcing conditions (e.g., concentrated nitric acid and oleum) and results in low yields of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. ijpsr.comsapub.org In contrast, the presence of the activating C5-hydroxyl group in 2,3-Dimethylquinoxalin-5-ol is expected to facilitate nitration under milder conditions. For related quinoxalin-2-one systems, nitration proceeds smoothly at room temperature using potassium nitrate (B79036) in sulfuric acid, yielding the 6-nitro derivative. thieme-connect.de For 2,3-Dimethylquinoxalin-5-ol, nitration would be predicted to occur at the positions activated by the hydroxyl group, namely C6 and C8.

Sulfonation: Specific studies on the sulfonation of 2,3-Dimethylquinoxalin-5-ol are not widely reported. However, the reaction would be expected to follow the same principles as nitration, with the sulfonyl group being directed to the C6 and C8 positions. The reaction typically requires fuming sulfuric acid or sulfur trioxide in an appropriate solvent.

Halogenation: Direct halogenation of 2,3-Dimethylquinoxalin-5-ol with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent would likely lead to substitution at the activated C6 and C8 positions of the benzenoid ring.

Friedel-Crafts Alkylation/Acylation: Performing Friedel-Crafts reactions on quinoxaline derivatives presents a significant challenge. The basic nitrogen atoms of the pyrazine ring can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. rsc.org This coordination deactivates the ring system towards electrophilic attack and can inhibit the reaction entirely. While aza-Friedel–Crafts reactions have been developed for other N-heterocycles, successful application to the quinoxaline core often requires specialized catalysts or reaction conditions to overcome this issue. rsc.org If successful, substitution would be directed by the C5-hydroxyl group to the C6 and C8 positions.

Nucleophilic Aromatic Substitution Reactions on the Quinoxaline Core

Nucleophilic aromatic substitution (SₙAr) reactions typically occur on electron-poor aromatic rings containing a good leaving group. The quinoxaline ring system is inherently electron-deficient, making it a potential substrate for SₙAr. rsc.org However, 2,3-Dimethylquinoxalin-5-ol itself does not possess a suitable leaving group on the pyrazine ring. SₙAr on the benzenoid ring is also unlikely without the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group.

A key strategy to induce reactivity towards nucleophiles is the oxidation of the pyrazine nitrogens to form a quinoxaline N-oxide. The N-oxide functionalities are strongly electron-withdrawing and significantly activate the quinoxaline ring for nucleophilic attack. mdpi.com Studies have shown that halo-substituted quinoxaline 1,4-di-N-oxides readily undergo SₙAr reactions. mdpi.comnih.gov For instance, a chlorine or fluorine atom at the C6 or C7 position can be efficiently displaced by various nucleophiles, such as amines, under relatively mild conditions. nih.govunav.edu Therefore, a plausible route to functionalize the 2,3-Dimethylquinoxalin-5-ol core via SₙAr would first involve halogenation at the C6 or C8 position, followed by oxidation to the N-oxide, and subsequent reaction with a nucleophile to displace the halide. Another advanced method for functionalizing activated quinoxaline N-oxides is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of carbanions onto the electron-deficient ring. rsc.org

Oxidation and Reduction Pathways of 2,3-Dimethylquinoxalin-5-ol

The reactivity of 2,3-dimethylquinoxalin-5-ol is characterized by the potential for both oxidation and reduction reactions, primarily centered on the quinoxaline ring system and its substituents.

Oxidation:

The nitrogen atoms of the quinoxaline ring are susceptible to oxidation. A notable oxidation reaction involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), a common and strong oxidizing agent in organic synthesis. organic-chemistry.org The reaction of 2,3-dimethylquinoxalin-5-ol with m-CPBA leads to the formation of the corresponding N-oxide derivative. Specifically, it has been demonstrated that 2,3-dimethylquinoxalin-5-ol can be oxidized to 2,3-dimethylquinoxalin-5-ol-1,4-dioxide. This type of oxidation is a known transformation for quinoxaline derivatives, where the nitrogen atoms in the pyrazine ring are oxidized. nih.gov

The general mechanism for epoxidation of alkenes with m-CPBA involves a concerted transition state where the pi bond of the alkene attacks the peroxyacid. masterorganicchemistry.com While not an alkene epoxidation, the oxidation of the nitrogen atoms in the quinoxaline ring by m-CPBA likely proceeds through a related mechanism involving the lone pair of electrons on the nitrogen atoms attacking the electrophilic oxygen of the peroxy acid.

Reduction:

The quinoxaline ring system can be readily reduced to form 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Various reducing agents have been employed for this transformation in related quinoxaline compounds, suggesting similar pathways for 2,3-dimethylquinoxalin-5-ol.

Common reduction methods include the use of sodium borohydride (B1222165) (NaBH₄) in solvents like ethanol (B145695) or acetic acid, and borane (B79455) in tetrahydrofuran (B95107) (THF) solution. researchgate.net While sodium borohydride in ethanol can reduce quinoxaline and 2-methylquinoxaline, the reaction can be slow, and more substituted quinoxalines may not be efficiently reduced. researchgate.net The use of sodium borohydride in acetic acid has also been reported for the reduction of alkyl and aryl quinoxalines, though it may result in lower yields and the formation of side products. researchgate.net

A more effective method for the reduction of substituted quinoxalines involves the use of borane in THF. researchgate.net This reagent has been shown to rapidly reduce mono- and di-substituted alkyl and aryl quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives in high yields. researchgate.net For 2,3-disubstituted quinoxalines, this reduction is often stereoselective, yielding exclusively the cis-isomers. researchgate.net Another approach involves the reductive formylation of quinoxalines using formic acid in formamide, which can yield N,N'-diformyl-1,2,3,4-tetrahydro-compounds. rsc.org The electrochemical reduction of quinoxalino[2,3-b]quinoxaline (B1663784) has also been studied, leading to a hexahydroquinoxalino[2,3-b]quinoxaline derivative, indicating that electrochemical methods could also be a viable reduction pathway. cdnsciencepub.com

The reducing power of certain quinoxaline derivatives has also been investigated using methods like the Ferric Reducing Antioxidant Power (FRAP) assay, indicating their potential to act as reducing agents themselves in certain contexts. researchgate.net

Table 1: Reduction Methods for Quinoxaline Derivatives

| Reducing Agent/Method | Solvent | Products | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol | 1,2,3,4-Tetrahydroquinoxalines | Reaction can be slow; less efficient for highly substituted quinoxalines. researchgate.net |

| Sodium Borohydride (NaBH₄) | Acetic Acid | 1,2,3,4-Tetrahydroquinoxalines | Lower yields and potential for side products. researchgate.net |

| Borane (BH₃) | Tetrahydrofuran (THF) | cis-1,2,3,4-Tetrahydroquinoxalines | Rapid, high yield, and stereoselective for 2,3-disubstituted quinoxalines. researchgate.net |

| Formic Acid / Formamide | - | N,N'-Diformyl-1,2,3,4-tetrahydroquinoxalines | Reductive formylation. rsc.org |

| Electrochemical Reduction | Acidic Medium | Hexahydroquinoxalino[2,3-b]quinoxaline | Demonstrates electrochemical pathway. cdnsciencepub.com |

Photochemical and Thermal Transformations of 2,3-Dimethylquinoxalin-5-ol

The photochemical and thermal behavior of 2,3-dimethylquinoxalin-5-ol is largely dictated by the electronic properties and stability of the quinoxaline ring system.

Photochemical Transformations:

Quinoxaline derivatives are known to undergo various photochemical reactions. For instance, quinoxaline N-oxides can undergo photoisomerization, involving the migration of a substituent to a nitrogen atom of the heterocycle, or photorearrangement, leading to the formation of lactams through substituent elimination. osti.gov The photolysis of quinoxaline hydroperoxides with UV light (>350 nm) has been shown to produce ester compounds through γ-hydrogen abstraction by the excited carbonyl chromophore. nih.gov These hydroperoxides have also demonstrated the ability to cleave DNA upon photoirradiation, with hydroxyl radicals and singlet oxygen identified as the responsible reactive oxygen species. nih.gov

Furthermore, quinoxalin-2-thiones have been observed to undergo photo-induced addition reactions with alkenes like cyclohexene. scispace.com More recent studies have explored the use of quinoxaline derivatives in photocatalysis. For example, certain quinoxaline derivatives can abstract hydrogen from methanol (B129727) upon photoexcitation, acting as both photocatalysts and hydrogen storage materials. nih.govacs.org This reactivity is attributed to the formation of hydrogen-bonded complexes with the solvent and the charge-transfer character of the excited state. nih.govacs.org

Thermal Transformations:

The thermal stability of the quinoxaline ring is generally high. However, specific derivatives can undergo thermal decomposition. For example, the thermal decomposition of 3-(2-oxo-1,2-dihydroquinoxaline-3-yl)-benzenyl diazonium salt leads to the formation of acs.orgbenzofuro[2,3-b]quinoxaline through cyclization. psu.edu The thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones has been used to generate acyl(quinoxalin-2-yl)ketenes, which can then be trapped by other reagents. beilstein-journals.org Studies on poly(aryl ether quinoxaline)s have shown that these polymers exhibit high thermal decomposition temperatures, generally above 475 °C. scientific.net The thermal properties of metal complexes with quinoxaline-derived ligands have also been investigated, with thermodynamic parameters calculated from their decomposition curves. eurjchem.com

Kinetic and Thermodynamic Studies of Key Reactions Involving 2,3-Dimethylquinoxalin-5-ol

While specific kinetic and thermodynamic data for reactions involving 2,3-dimethylquinoxalin-5-ol are not extensively documented, studies on related quinoxaline derivatives provide insights into the expected reactivity and energetics.

Kinetic Studies:

Kinetic studies on the formation of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds have been performed. For example, the reaction of benzil (B1666583) with o-phenylenediamine (B120857) has been monitored by NMR spectroscopy to identify transient intermediates, revealing that the reaction is faster in methanol than in tetrahydrofuran. psu.edu A recent study on the solvent-free, catalyst-free synthesis of quinoxalines using a homogenizer demonstrated very fast reaction kinetics, with the reaction proceeding to near completion in minutes. rsc.org

Kinetic studies on the nucleophilic substitution of a methylsulfonyl group from a quinoxaline ring by methoxide (B1231860) ion have shown that these reactions are significantly faster than the corresponding substitution of a chloro group, which is attributed to a lower activation energy. rsc.org The synthesis of quinoxaline derivatives catalyzed by nanostructured pyrophosphate has been shown to follow first-order kinetics. nih.gov A kinetic analysis of the synthesis of quinoxaline derivatives using a heterogeneous catalyst revealed an activation energy of 70.34 kJ/mol. researchgate.net

Thermodynamic Studies:

Thermodynamic parameters have been determined for some quinoxaline derivatives. For instance, the standard molar enthalpies of formation in the gaseous state and the mean (N-O) bond dissociation enthalpies have been experimentally and computationally determined for several quinoxaline-1,4-dioxide derivatives. acs.orgnih.govunt.eduresearchgate.net These studies provide fundamental data on the stability and energetics of the N-oxide bonds in these compounds.

Thermodynamic studies have also been conducted in the context of the use of quinoxaline derivatives as corrosion inhibitors. In these studies, parameters such as the activation energy, enthalpy of activation, entropy of activation, and the Gibbs free energy of adsorption have been calculated to understand the mechanism of inhibition. researchgate.netnajah.edu The adsorption of these inhibitors on metal surfaces was found to often follow the Langmuir adsorption isotherm, with negative Gibbs free energies indicating a spontaneous adsorption process. najah.edu

Table 2: Thermodynamic Data for Selected Quinoxaline-1,4-Dioxide Derivatives

| Compound | Gas-Phase Enthalpy of Formation (ΔHf(g)) (kJ/mol) | Mean (N-O) Bond Dissociation Enthalpy (kJ/mol) |

|---|---|---|

| 2-Methyl-3-methylquinoxaline 1,4-dioxide | 149.4 ± 4.5 | - |

| 2-Methyl-3-ethoxycarbonylquinoxaline 1,4-dioxide | -178.0 ± 4.3 | - |

| 2-Methyl-3-benzylquinoxaline 1,4-dioxide | 249.2 ± 6.6 | - |

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 |

| 2-Methylquinoxaline 1,4-dioxide | 169.9 ± 7.2 | 268.3 ± 4.9 |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide | 33.1 ± 5.0 | 251.6 ± 4.2 |

Data sourced from experimental and computational studies on quinoxaline-1,4-dioxide derivatives. acs.orgresearchgate.net

Design and Synthesis of Derivatives and Analogues of 2,3 Dimethylquinoxalin 5 Ol

Strategies for Structural Modification of 2,3-Dimethylquinoxalin-5-ol

The structural modification of 2,3-dimethylquinoxalin-5-ol can be systematically approached by targeting its key reactive sites: the hydroxyl group, the quinoxaline (B1680401) ring, and the methyl substituents at the C2 and C3 positions.

Substitutions at the Hydroxyl Group (e.g., Ether, Ester, Amide Formation)

The hydroxyl group at the 5-position of the quinoxaline ring is a prime site for chemical modification due to its reactivity. ontosight.aimsu.edulibguides.comlibretexts.org

Ether Formation: The hydroxyl group can be converted to an ether linkage through reactions like the Williamson ether synthesis. msu.educhemistrysteps.com This involves deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. msu.edu The introduction of various alkyl or aryl groups through etherification can significantly alter the lipophilicity and steric profile of the molecule. For instance, the synthesis of ether derivatives of similar phenolic compounds has been shown to influence their biological activity. nih.govnih.gov

Ester Formation: Esterification of the hydroxyl group is another common strategy, typically achieved by reacting the parent compound with an acid chloride or anhydride (B1165640) in the presence of a base. chemistrysteps.comlibretexts.org This reaction introduces an ester functionality, which can act as a pro-drug moiety, potentially improving pharmacokinetic properties. The nature of the acyl group can be varied to modulate properties such as solubility and reactivity. Studies on other hydroxyl-containing compounds have demonstrated that esterification can lead to derivatives with altered biological efficacy. nih.govnih.govmedcraveonline.com

Amide Formation: While direct amide formation from the hydroxyl group is not a standard reaction, it can be achieved through multi-step synthesis. This would typically involve converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an amine. Alternatively, the hydroxyl group could be oxidized to a ketone, which could then be converted to an oxime and subsequently rearranged to an amide via a Beckmann rearrangement. Such modifications introduce a hydrogen-bonding amide group, which can significantly influence intermolecular interactions.

Modifications on the Quinoxaline Ring System (e.g., C6, C7, C8 Functionalization)

Functionalization of the benzene (B151609) ring of the quinoxaline system offers another avenue for creating diversity. The electronic nature of the quinoxaline ring deactivates it towards electrophilic substitution, but reactions can still be carried out, typically at the 5- and 8-positions. thieme-connect.de However, directed C-H activation strategies have been developed to functionalize other positions, including C6 and C7. researchgate.netnsf.gov

The introduction of substituents on the quinoxaline ring can have a profound impact on the electronic properties of the molecule. Electron-donating groups, such as methoxy (B1213986) groups, can increase the electron density of the ring system, while electron-withdrawing groups, like nitro or halogen groups, have the opposite effect. mdpi.comvulcanchem.com These changes can influence the molecule's reactivity, photophysical properties, and interactions with biological targets. For example, in related quinoxaline systems, the position and nature of substituents have been shown to affect their liquid crystalline and electronic properties. rsc.orgrsc.org

Table 1: Examples of Quinoxaline Ring Functionalization and Their Effects

| Position | Substituent | Potential Effect |

| C6 | Halogen (e.g., Cl, F) | Electron-withdrawing, can influence reactivity and serve as a handle for further cross-coupling reactions. nsf.govmdpi.com |

| C7 | Nitro (NO2) | Strongly electron-withdrawing, can decrease the activity of certain biologically active quinoxalines. mdpi.com |

| C8 | Aryl group | Can be introduced via directed C-H arylation, potentially altering steric and electronic properties. researchgate.netnsf.gov |

Variation of Alkyl Substituents at C2 and C3

The methyl groups at the C2 and C3 positions of the quinoxaline ring can also be modified, although this is generally more challenging than modifying the hydroxyl group or the benzene ring. One approach involves the synthesis of the quinoxaline core from a 1,2-phenylenediamine and a 1,2-dicarbonyl compound bearing different alkyl or aryl groups. mtieat.orgresearchgate.net

Varying the substituents at these positions can influence the steric environment around the pyrazine (B50134) ring, which can in turn affect the molecule's conformation and its ability to interact with other molecules. For instance, replacing the methyl groups with larger alkyl or aryl groups can introduce steric hindrance that may alter the molecule's biological activity or self-assembly properties. nih.govrsc.org In some quinoxaline-based systems, even subtle changes in these substituents have been shown to significantly impact their properties. acs.org

Synthetic Routes to Complex Derivatives and Hybrid Molecules Incorporating 2,3-Dimethylquinoxalin-5-ol

The 2,3-dimethylquinoxalin-5-ol scaffold can be incorporated into more complex molecular architectures, including hybrid molecules, through various synthetic strategies. cognitoedu.orgassets-servd.hostsavemyexams.com These routes often involve multi-step sequences that combine the derivatization strategies mentioned above with other synthetic transformations. nih.gov

One common approach is to use the hydroxyl group or a functional group introduced onto the quinoxaline ring as a handle for coupling with other molecular fragments. For example, an ether or ester linkage can be used to connect the quinoxaline unit to another pharmacophore or a functional moiety. nih.govmdpi.com Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to attach aryl or heteroaryl groups to halogenated derivatives of 2,3-dimethylquinoxalin-5-ol.

Recent advances in synthetic methodology, such as one-pot reactions and microwave-assisted synthesis, have enabled the efficient construction of complex quinoxaline derivatives. vulcanchem.comunav.edumdpi.com For example, a one-pot method for preparing 2,3-dichloroquinoxaline (B139996) derivatives, which can then be functionalized, highlights the potential for streamlined syntheses. vulcanchem.com

Structure-Electronic Property Relationships (SEPR) of 2,3-Dimethylquinoxalin-5-ol Derivatives

The electronic properties of 2,3-dimethylquinoxalin-5-ol derivatives are intrinsically linked to their molecular structure. diva-portal.org Modifications to the parent molecule can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect its photophysical and electronic characteristics. beilstein-journals.orgacs.org

The introduction of electron-donating groups, such as alkoxy or amino groups, generally raises the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, such as nitro or cyano groups, tend to lower the LUMO energy level, making the molecule more susceptible to reduction. mdpi.com The interplay between substituents on the quinoxaline ring and at the hydroxyl group can be used to fine-tune the HOMO-LUMO gap, which is a key parameter determining the molecule's absorption and emission properties. acs.orgbeilstein-journals.org

Computational methods, such as density functional theory (DFT), are often used to predict the electronic properties of quinoxaline derivatives and to establish structure-electronic property relationships (SEPR). diva-portal.org These studies can provide valuable insights into how different structural modifications will affect the electronic behavior of the molecule, guiding the design of new derivatives with desired properties. beilstein-journals.org

Table 2: Predicted Effects of Substituents on the Electronic Properties of 2,3-Dimethylquinoxalin-5-ol

| Modification | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |

| Etherification of -OH with an electron-donating group | Increase | Minimal change | Decrease |

| Esterification of -OH with an electron-withdrawing group | Decrease | Minimal change | Increase |

| Introduction of an electron-donating group on the quinoxaline ring | Increase | Minimal change | Decrease |

| Introduction of an electron-withdrawing group on the quinoxaline ring | Decrease | Decrease | Can increase or decrease depending on the position |

Structure-Reactivity Relationships (SRR) in the Context of Functionalized 2,3-Dimethylquinoxalin-5-ol Analogues

The reactivity of functionalized 2,3-dimethylquinoxalin-5-ol analogues is directly influenced by their structural and electronic properties. fu-berlin.decam.ac.uk Understanding these structure-reactivity relationships (SRR) is crucial for predicting the chemical behavior of new derivatives and for designing synthetic routes to more complex molecules.

The nucleophilicity of the hydroxyl group can be modulated by the electronic nature of the substituents on the quinoxaline ring. Electron-donating groups will increase the electron density on the oxygen atom, making it more nucleophilic, while electron-withdrawing groups will have the opposite effect. mdpi.com This will influence the rate and efficiency of reactions such as etherification and esterification.

The reactivity of the quinoxaline ring itself is also subject to substituent effects. Electron-rich derivatives will be more susceptible to electrophilic attack, while electron-deficient derivatives will be more reactive towards nucleophiles. thieme-connect.de For example, the presence of a nitro group can activate the ring for nucleophilic aromatic substitution.

The steric environment around the reactive sites also plays a significant role in determining reactivity. Bulky substituents can hinder the approach of reagents, leading to slower reaction rates or favoring reaction at less sterically hindered positions. rsc.org This interplay of electronic and steric factors is a key consideration in the design and synthesis of functionalized 2,3-dimethylquinoxalin-5-ol analogues.

Applications of 2,3 Dimethylquinoxalin 5 Ol in Chemical Sciences and Materials

Role as a Versatile Building Block in Organic Synthesis

The unique combination of a hydroxyl group and a dimethylated pyrazine (B50134) ring positions 2,3-Dimethylquinoxalin-5-ol as a valuable intermediate in the synthesis of more complex molecular architectures.

The quinoxaline (B1680401) nucleus is a common feature in a variety of polycyclic and heterocyclic systems. The hydroxyl group in 2,3-Dimethylquinoxalin-5-ol offers a reactive handle for further chemical transformations, enabling the construction of fused ring systems. For instance, reactions targeting the hydroxyl group and the adjacent C-H bond on the benzene (B151609) ring could be employed to build additional rings, leading to extended aromatic systems with tailored electronic properties.

One common strategy for the synthesis of fused heterocyclic systems involves the condensation of ortho-diamines with dicarbonyl compounds. While 2,3-Dimethylquinoxalin-5-ol is already a quinoxaline, its functional groups could be modified to participate in subsequent cyclization reactions. For example, the hydroxyl group could be converted into an amino or other functional group, which could then be used to build another heterocyclic ring onto the quinoxaline core.

Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves cyclization reactions of functionalized aromatic precursors. youtube.commdpi.com The reactivity of the hydroxyl group in 2,3-Dimethylquinoxalin-5-ol could be exploited in reactions such as the Pechmann condensation or other cyclization strategies to fuse additional carbocyclic rings.

Table 1: Examples of Reactions for the Synthesis of Fused Heterocyclic and Polycyclic Aromatic Compounds from Related Precursors

| Reaction Type | Precursor(s) | Product Type | Potential Relevance to 2,3-Dimethylquinoxalin-5-ol |

| Rhodium-catalyzed C-H activation/cyclization | Aryl ketone oximes and alkynes | Isoquinolines and heterocycle-fused pyridines nih.gov | The C-H bonds on the benzene ring of 2,3-Dimethylquinoxalin-5-ol could potentially be activated for annulation reactions. |

| Condensation and cyclization | o-Phenylenediamines and dicarbonyl compounds | Quinoxalines and their derivatives sapub.orgnih.gov | Functionalization of the hydroxyl group could provide a site for further condensation reactions to build fused systems. |

| Strain-promoted azide-alkyne cycloaddition (SPAAC) | Heterocycloalkynes fused to a heterocyclic core | Bioconjugated molecules nih.gov | Derivatives of 2,3-Dimethylquinoxalin-5-ol could potentially be incorporated into strained ring systems for bioorthogonal chemistry. |

This table is illustrative and based on general synthetic methodologies that could potentially be adapted for 2,3-Dimethylquinoxalin-5-ol.

Heterocyclic compounds are ubiquitous in natural products with diverse biological activities. While there is no direct evidence of 2,3-Dimethylquinoxalin-5-ol as an intermediate in the synthesis of known natural products, its structural features are present in various complex molecules. The synthesis of natural products often requires the strategic assembly of functionalized building blocks. uchicago.eduuchicago.edu The quinoxaline core is a key component of several bioactive compounds, and the ability to introduce substituents at specific positions is crucial for modulating their properties.

The hydroxyl and methyl groups of 2,3-Dimethylquinoxalin-5-ol provide opportunities for functional group interconversion and coupling reactions, making it a potentially valuable synthon. For example, the hydroxyl group can be used to introduce side chains or link the quinoxaline unit to other molecular fragments through ether or ester linkages.

Applications in Material Science and Engineering

The electronic properties of quinoxaline derivatives make them attractive candidates for a range of applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are known to be electron-deficient, which makes them suitable for use as electron-transporting or emissive materials in OLEDs. The introduction of a hydroxyl group can influence the electronic properties, potentially leading to materials with desirable luminescence characteristics. Hydroxyquinoline derivatives, such as 8-hydroxyquinoline (B1678124) and its metal complexes (e.g., Alq3), are well-known for their excellent performance in OLEDs. nih.gov While 2,3-Dimethylquinoxalin-5-ol is a different isomer, the presence of the hydroxyl group suggests potential for similar applications. The photophysical properties of quinoxaline derivatives can be tuned by modifying the substituents, and the hydroxyl group offers a site for such modifications. scholaris.ca

Organic Field-Effect Transistors (OFETs): Quinoxaline-based conjugated polymers have been investigated as active materials in OFETs. These materials often exhibit good charge transport properties. The incorporation of polar groups like hydroxyl can influence the molecular packing and electronic coupling in the solid state, which are critical factors for OFET performance.

Organic Solar Cells (OSCs): In the context of organic solar cells, quinoxaline derivatives have been explored as electron-acceptor materials. The energy levels of these materials can be tuned by chemical modification. The hydroxyl group in 2,3-Dimethylquinoxalin-5-ol could be used to attach different side chains, thereby modifying the solubility, morphology, and electronic properties of the resulting materials for optimized performance in OSCs. koreascience.krresearchgate.net

Table 2: Performance of Selected Quinoxaline-Based Materials in Optoelectronic Devices

| Device Type | Quinoxaline Derivative | Role | Key Performance Metric(s) |

| OLED | Europium(III) complexes of 8-hydroxyquinoline derivatives | Emitter | High fluorescence quantum yield (up to 0.628) nih.gov |

| OFET | Quinoxaline-based semiconducting polymers | Active Layer | Charge carrier mobility |

| OSC | 6,7-difluoro-2,3-dihexylquinoxaline-based copolymers | Electron Donor | Power Conversion Efficiency (PCE) of 0.39% koreascience.kr |

This table presents data for related quinoxaline derivatives to illustrate the potential of this class of compounds in optoelectronic applications.

Conjugated Polymers: The electron-accepting nature of the quinoxaline unit makes it a valuable building block for donor-acceptor (D-A) type conjugated polymers. These polymers are of great interest for applications in organic electronics. The hydroxyl group of 2,3-Dimethylquinoxalin-5-ol could serve as a point of attachment for polymerization or for the introduction of solubilizing side chains, which are crucial for the processability of conjugated polymers. figshare.com

The fluorescence of quinoxaline derivatives is often sensitive to their chemical environment, making them promising candidates for chemical sensors. The hydroxyl group in 2,3-Dimethylquinoxalin-5-ol can participate in hydrogen bonding and acid-base chemistry, which could lead to changes in its photophysical properties upon interaction with specific analytes.

For instance, 8-hydroxyquinoline and its derivatives are well-known fluorescent chemosensors for a variety of metal ions. nih.govx-mol.com The binding of a metal ion to the hydroxyl and one of the nitrogen atoms of the quinoline (B57606) core often results in a significant change in the fluorescence emission. It is plausible that 2,3-Dimethylquinoxalin-5-ol could exhibit similar sensory properties towards certain metal ions or other analytes. Furthermore, aminoquinoxaline derivatives have been shown to act as dual colorimetric and fluorescent sensors for pH. mdpi.com The hydroxyl group in 2,3-Dimethylquinoxalin-5-ol could also impart pH sensitivity to the molecule.

Applications in Catalysis and Coordination Chemistry

There is no available literature detailing the use of 2,3-Dimethylquinoxalin-5-ol in catalysis or coordination chemistry.

Ligand Design for Transition Metal Catalysis and Organocatalysis

Metal Complex Formation and Their Catalytic Activity

There are no reports on the synthesis of metal complexes involving 2,3-Dimethylquinoxalin-5-ol as a ligand. As a result, no data exists on the catalytic activity of any such potential complexes.

Applications in Analytical Chemistry and Bio-Probing (Non-Clinical)

Specific applications of 2,3-Dimethylquinoxalin-5-ol in analytical chemistry or as a non-clinical bio-probe have not been documented.

Derivatization Agents for Chromatographic and Spectroscopic Analysis

The use of 2,3-Dimethylquinoxalin-5-ol as a derivatization agent to enhance the detection or separation of other molecules in chromatographic or spectroscopic methods has not been reported.

Fluorescent Probes for Fundamental Biological Interactions (e.g., pH, ion sensing in in vitro systems)

While some quinoxaline derivatives are known to exhibit fluorescence and have been developed as chemical sensors, there is no specific research demonstrating the use of 2,3-Dimethylquinoxalin-5-ol as a fluorescent probe for pH or ion sensing in in vitro systems.

Studies of Binding to Model Biomolecules for Mechanistic Elucidation

No studies have been published that investigate the binding interactions of 2,3-Dimethylquinoxalin-5-ol with model biomolecules to elucidate any potential mechanisms of action.

Advanced Computational and Theoretical Insights into 2,3 Dimethylquinoxalin 5 Ol

Detailed Frontier Molecular Orbital (FMO) and Charge Distribution Analysis

No published data is available regarding the Frontier Molecular Orbital (FMO) analysis of 2,3-Dimethylquinoxalin-5-ol. This type of analysis is crucial for understanding a molecule's reactivity, as it involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com Information such as the energy levels of the HOMO and LUMO, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals would provide insight into the molecule's potential as an electron donor or acceptor in chemical reactions. youtube.com Similarly, a detailed analysis of the charge distribution, which identifies the electrophilic and nucleophilic sites within the molecule, has not been reported. nih.gov

Computational Prediction of Optical and Spectroscopic Properties (UV-Vis Absorption, Emission, NMR Chemical Shifts)

There are no specific computational predictions for the UV-Vis absorption, emission spectra, or NMR chemical shifts for 2,3-Dimethylquinoxalin-5-ol. Theoretical predictions of these properties are typically performed using methods like TD-DFT for electronic spectra and various DFT functionals for NMR shifts. mdpi.comdaneshyari.comresearchgate.net Such studies for related quinoxaline (B1680401) derivatives have been performed, but the unique substitution pattern of 2,3-Dimethylquinoxalin-5-ol means these results cannot be directly extrapolated. researchgate.netresearchgate.net The generation of theoretical spectra is invaluable for interpreting experimental data and confirming molecular structures.

Investigations into Intermolecular Interactions, Hydrogen Bonding Networks, and Self-Assembly Behaviors

A computational investigation into the intermolecular forces governing the behavior of 2,3-Dimethylquinoxalin-5-ol is not available. Due to the presence of a hydroxyl group and nitrogen atoms, this molecule is capable of forming hydrogen bonds, which would significantly influence its crystal packing and bulk properties. nih.govmdpi.comnih.gov Studies on related compounds highlight the importance of these interactions. mdpi.comorientjchem.org However, without specific calculations, the nature of the hydrogen bonding networks and potential self-assembly behaviors of 2,3-Dimethylquinoxalin-5-ol remains unexplored.

Solvent Effects and Environmental Influences on the Reactivity and Properties of 2,3-Dimethylquinoxalin-5-ol

The influence of different solvents on the properties and reactivity of 2,3-Dimethylquinoxalin-5-ol has not been computationally modeled. Solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate how a solvent environment can alter a molecule's electronic structure, spectra, and reaction energetics. researchgate.netresearchgate.netdntb.gov.ua The absence of this data precludes a deeper understanding of how this compound would behave in various chemical environments.

Future Research Directions and Unaddressed Challenges for 2,3 Dimethylquinoxalin 5 Ol

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of quinoxaline (B1680401) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. A primary future objective is the development of highly efficient and environmentally benign synthetic routes to 2,3-Dimethylquinoxalin-5-ol.

Current Methodologies and Future Green Alternatives

| Current Synthetic Approaches | Potential Green Alternatives | Key Advantages of Green Methods |

| Condensation of o-phenylenediamines with α-dicarbonyl compounds using conventional heating and organic solvents. | Microwave-assisted synthesis, ultrasonic irradiation, and reactions in green solvents like water or ethanol (B145695). ijiset.comsemanticscholar.org | Reduced reaction times, lower energy consumption, and minimized generation of hazardous waste. ijiset.com |

| Metal-catalyzed cross-coupling reactions. | Use of biodegradable and reusable organocatalysts or heterogeneous catalysts. rsc.org | Enhanced catalyst recovery and recycling, leading to more cost-effective and sustainable processes. |

| Multi-component reactions (MCRs). rsc.org | One-pot tandem reactions that minimize intermediate isolation steps. | Increased atom economy and overall process efficiency. |

Future research should focus on optimizing these green methodologies for the specific synthesis of 2,3-Dimethylquinoxalin-5-ol. This includes exploring a wider range of eco-compatible catalysts and solvent systems to improve yields and purity while adhering to the principles of green chemistry. ijiset.comsemanticscholar.org

Exploration of Novel and Emerging Applications in Advanced Materials and Nanotechnology

The unique electronic properties of the quinoxaline core suggest that 2,3-Dimethylquinoxalin-5-ol could be a valuable building block for advanced materials and nanotechnological applications. researchgate.netbohrium.com The presence of the hydroxyl group offers a reactive site for further functionalization, allowing for the tuning of its material properties.

Potential Applications of 2,3-Dimethylquinoxalin-5-ol

| Application Area | Potential Role of 2,3-Dimethylquinoxalin-5-ol | Key Research Directions |

| Organic Light-Emitting Diodes (OLEDs) | As a host or emissive material due to the electron-deficient nature of the pyrazine (B50134) ring. mdpi.com | Synthesis and characterization of polymers and dendrimers incorporating the 2,3-Dimethylquinoxalin-5-ol unit to optimize electroluminescent properties. |

| Organic Semiconductors | As a component in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com | Investigation of charge transport properties and the impact of the methyl and hydroxyl substituents on the electronic band gap and charge mobility. |

| Fluorescent Probes and Sensors | For the detection of ions and neutral molecules through fluorescence quenching or enhancement mechanisms. nih.gov | Design and synthesis of derivatives where the hydroxyl group is functionalized with specific recognition moieties to create highly selective and sensitive sensors. |

| Nanoparticles and Nanomaterials | As a capping agent or a core component in the synthesis of functional nanoparticles. | Exploration of its role in controlling the size, shape, and surface chemistry of nanoparticles for applications in catalysis and bioimaging. |

A significant challenge in this area is the limited understanding of how the specific substitution pattern of 2,3-Dimethylquinoxalin-5-ol influences its material properties. Systematic studies correlating structure with performance are crucial for its rational design in these advanced applications.

Deeper Understanding of Complex Reactivity, Photochemistry, and Excited-State Dynamics

The photophysical and photochemical behavior of quinoxaline derivatives is fundamental to their application in light-driven technologies. A thorough investigation into the excited-state dynamics of 2,3-Dimethylquinoxalin-5-ol is a critical area for future research.

Key research questions to be addressed include:

What are the primary deactivation pathways of the excited states of 2,3-Dimethylquinoxalin-5-ol?

How do the methyl and hydroxyl groups influence the absorption and emission spectra, as well as the quantum yields of fluorescence and phosphorescence? researchgate.netnih.gov

Can 2,3-Dimethylquinoxalin-5-ol act as a photosensitizer, and what is its efficiency in generating reactive oxygen species? mdpi.com

Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, coupled with computational modeling, will be instrumental in elucidating the complex excited-state dynamics. mdpi.com This knowledge will be vital for designing more efficient materials for applications in photocatalysis and photodynamic therapy.

Integration into Supramolecular Chemistry and Molecular Machines

The ability of molecules to self-assemble into well-defined architectures is the cornerstone of supramolecular chemistry and the development of molecular machines. The quinoxaline scaffold, with its potential for non-covalent interactions, makes 2,3-Dimethylquinoxalin-5-ol an intriguing candidate for these fields.

Future research should explore:

The formation of hydrogen-bonded networks and π-π stacking interactions involving 2,3-Dimethylquinoxalin-5-ol.

Its use as a building block for the construction of supramolecular polymers, gels, and liquid crystals. nih.gov

The incorporation of 2,3-Dimethylquinoxalin-5-ol into mechanically interlocked molecules like rotaxanes and catenanes, which are the fundamental components of molecular machines.

The hydroxyl group of 2,3-Dimethylquinoxalin-5-ol provides a handle for introducing recognition sites or for anchoring the molecule to other components, offering a pathway to complex supramolecular systems.

Overcoming Synthetic and Application-Oriented Challenges in 2,3-Dimethylquinoxalin-5-ol Research

Despite its potential, several challenges need to be addressed to advance the research and application of 2,3-Dimethylquinoxalin-5-ol.